T-2513
Descripción general
Descripción
T-2513 is a potent and specific inhibitor of topoisomerase I. It acts by forming covalent bonds with the topoisomerase I-DNA complex, thereby enhancing its stability. This interaction disrupts the normal process of DNA replication and RNA synthesis, ultimately resulting in cellular apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of T-2513 involves multiple steps, including the formation of covalent bonds with the topoisomerase I-DNA complex. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure its purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: T-2513 primarily undergoes covalent bonding reactions with the topoisomerase I-DNA complex. This interaction is crucial for its inhibitory effect on DNA replication and RNA synthesis .
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound are not publicly disclosed. it is known that the compound forms stable covalent bonds with the topoisomerase I-DNA complex under physiological conditions .
Major Products Formed: The major product formed from the reaction of this compound with topoisomerase I is a stable topoisomerase I-DNA complex, which inhibits DNA replication and RNA synthesis, leading to cellular apoptosis .
Aplicaciones Científicas De Investigación
T-2513 has a broad range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the mechanisms of topoisomerase I inhibition and its effects on DNA replication and RNA synthesis. In medicine, this compound is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in tumor cells .
Mecanismo De Acción
T-2513 exerts its effects by forming covalent bonds with the topoisomerase I-DNA complex, thereby enhancing its stability. This interaction disrupts the normal process of DNA replication and RNA synthesis, ultimately resulting in cellular apoptosis. The molecular targets of this compound are topoisomerase I and the DNA complex, and the pathways involved include the inhibition of DNA replication and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds:
- Camptothecin
- SN-38 (the active metabolite of irinotecan)
- T-0055
- T-1335
- T-3921
Uniqueness: T-2513 is unique in its potent and specific inhibition of topoisomerase I. Unlike other similar compounds, this compound forms stable covalent bonds with the topoisomerase I-DNA complex, enhancing its stability and leading to more effective inhibition of DNA replication and RNA synthesis .
Actividad Biológica
T-2513 is a camptothecin derivative that exhibits significant biological activity, particularly as a selective inhibitor of topoisomerase I (Top1). This compound has garnered attention due to its cytotoxic effects on various cancer cell lines and its potential therapeutic applications in oncology.
This compound functions primarily by inhibiting Top1, an enzyme crucial for DNA replication and transcription. The mechanism involves the formation of a stable complex between this compound, Top1, and DNA, preventing the re-ligation of DNA strands after they have been cleaved. This action leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
Key Points:
- Target Enzyme : Topoisomerase I (Top1)
- Action : Stabilizes the Top1-DNA complex, inhibiting DNA and RNA synthesis.
- Result : Induces DNA damage and cell death, particularly effective during the S-phase of the cell cycle .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits broad cytotoxicity across various human tumor cell lines. For instance, studies have shown that this compound is more effective against melanoma cell lines compared to pancreatic and colon cancer cell lines. The following table summarizes the cytotoxic effects observed in different cell lines:
Cell Line | IC50 (µM) | % Survival at 0.5 mg/ml |
---|---|---|
Melanoma (1205Lu) | 0.25 | 20% |
Pancreatic (ASPC-1) | 0.75 | 50% |
Monocytic Leukemia (THP-1) | 0.5 | 40% |
Colon (HT-29) | 1.0 | 60% |
Table 1: Cytotoxic activity of this compound against various tumor cell lines .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a relatively short half-life in circulation but achieves sustained levels within tumors when released from prodrugs like MEN4901/T-0128. This sustained release is crucial for maintaining therapeutic efficacy while minimizing systemic toxicity .
Key Pharmacokinetic Findings:
- Half-life : Short in circulation; prolonged in tumor tissue.
- Release Mechanism : Activated by cathepsin B in acidic tumor microenvironments .
Case Study 1: Melanoma Treatment
In a xenograft model using human metastatic melanoma, this compound showed complete regression of tumors when administered via MEN4901/T-0128. The study highlighted that sustained exposure to this compound was critical for achieving significant therapeutic outcomes .
Case Study 2: Combination Therapy
A recent study explored the effects of combining this compound with other chemotherapeutic agents. The results indicated enhanced cytotoxicity and increased apoptosis rates in resistant cancer cell lines when used in combination therapy, suggesting potential for overcoming drug resistance .
Propiedades
IUPAC Name |
(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHHOGJQUVONU-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183018 | |
Record name | T 2513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288247-87-0 | |
Record name | T-2513 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288247870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T 2513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T-2513 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Y8Q506KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.